

An In-depth Technical Guide to 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(5-Methyl-2-furyl)benzaldehyde

Cat. No.: B1362213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5-Methyl-2-furyl)benzaldehyde is a biaryl aromatic aldehyde possessing a unique molecular architecture that combines a benzaldehyde moiety with a 5-methylfuran ring. This compound is recognized as a valuable intermediate in organic synthesis, with applications spanning the flavor and fragrance industry, materials science, and potentially pharmaceutical development. Despite its commercial availability and noted applications, detailed scientific literature regarding its specific discovery, historical development, and in-depth pharmacological evaluation remains limited. This guide provides a comprehensive overview of the available technical information, including its chemical properties and plausible synthetic routes, while also highlighting the current gaps in research.

Introduction

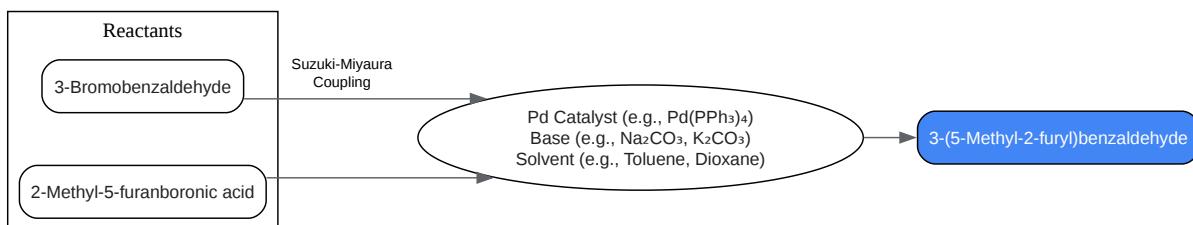
The furan nucleus is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. Its incorporation into molecular frameworks can significantly influence physicochemical properties and biological activity. Benzaldehyde derivatives, on the other hand, are fundamental building blocks in organic chemistry, widely utilized in the synthesis of a vast array of complex molecules. The conjunction of these two pharmacophores in **3-(5-Methyl-2-furyl)benzaldehyde** results in a molecule with potential for diverse applications. It is primarily utilized for its distinct aroma in the formulation of fragrances and

flavoring agents, imparting sweet, nutty, and slightly floral notes. Furthermore, its role as a synthetic intermediate is crucial for creating more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-(5-Methyl-2-furyl)benzaldehyde** is presented in Table 1. This data is compiled from various chemical supplier databases.

Property	Value	Reference
CAS Number	400745-03-1	
Molecular Formula	C ₁₂ H ₁₀ O ₂	
Molecular Weight	186.21 g/mol	
Appearance	Light yellow solid	
SMILES	Cc1ccc(o1)-c2ccccc(C=O)c2	
InChI	1S/C12H10O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3	


Table 1: Chemical and Physical Properties of **3-(5-Methyl-2-furyl)benzaldehyde**

Plausible Synthetic Pathways

While specific, detailed experimental protocols for the synthesis of **3-(5-Methyl-2-furyl)benzaldehyde** are not readily available in peer-reviewed literature, its structure suggests that modern cross-coupling reactions would be the most efficient methods for its preparation. The key step involves the formation of the C-C bond between the phenyl and furan rings.

Suzuki-Miyaura Coupling (Proposed)

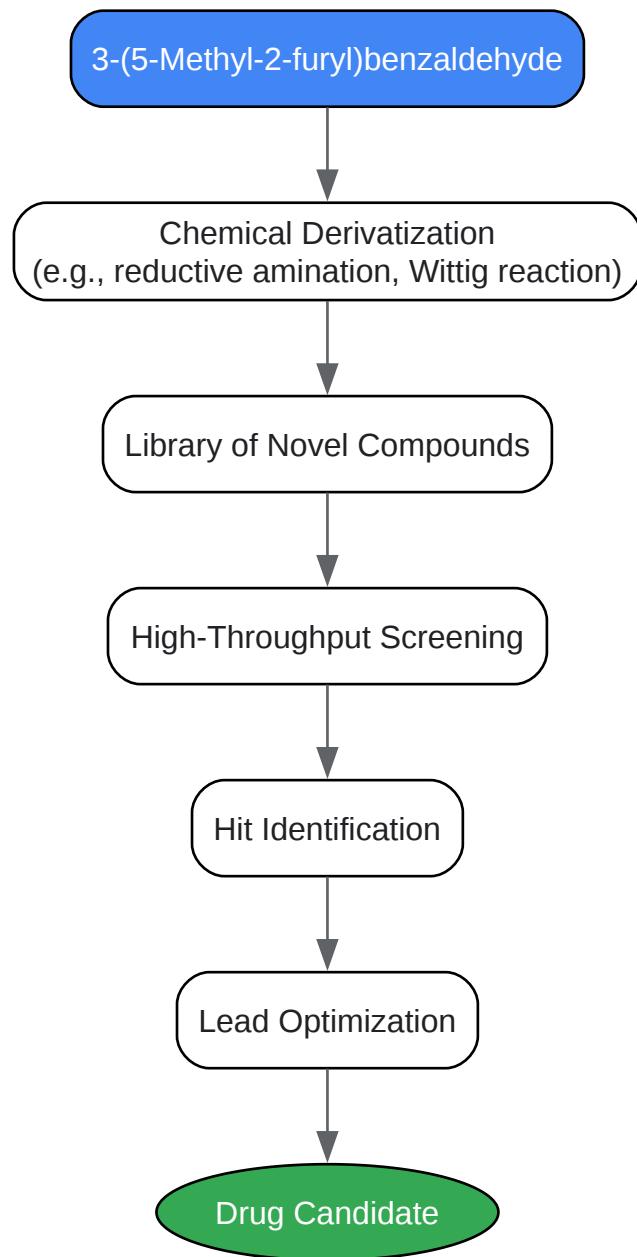
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of **3-(5-Methyl-2-furyl)benzaldehyde**, this would likely involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halide derivative of the other. A plausible synthetic workflow is depicted below.

[Click to download full resolution via product page](#)

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of **3-(5-Methyl-2-furyl)benzaldehyde**.

Proposed Experimental Protocol:

A mixture of 3-bromobenzaldehyde (1.0 eq.), 2-methyl-5-furanboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.) would be suspended in a suitable solvent system, for example, a mixture of toluene and water. The reaction mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction would be cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer would then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel to afford the desired **3-(5-Methyl-2-furyl)benzaldehyde**.


Applications in Drug Discovery and Development

While **3-(5-Methyl-2-furyl)benzaldehyde** is cited as an intermediate in the synthesis of pharmaceutical compounds, specific examples of its direct application in drug development are not well-documented in publicly available literature. However, the furan and benzaldehyde moieties are present in a variety of biologically active molecules.

The furan ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, benzaldehyde derivatives serve as precursors to numerous pharmaceuticals. The presence of the aldehyde group in **3-(5-Methyl-2-furyl)benzaldehyde** allows for a variety of chemical transformations, such as:

- Reductive amination to form substituted benzylamines.
- Wittig and related olefination reactions to generate stilbene-like structures.
- Condensation reactions with active methylene compounds.
- Oxidation to the corresponding carboxylic acid.
- Reduction to the corresponding alcohol.

These transformations could lead to the synthesis of novel compounds with potential therapeutic value. The logical workflow for its utilization in drug discovery is outlined below.

[Click to download full resolution via product page](#)

Figure 2: Logical workflow for the use of **3-(5-Methyl-2-furyl)benzaldehyde** in drug discovery.

Conclusion and Future Perspectives

3-(5-Methyl-2-furyl)benzaldehyde is a commercially available fine chemical with established use in the flavor and fragrance industry and as a versatile intermediate in organic synthesis. Its molecular structure, combining two important pharmacophores, suggests potential for applications in medicinal chemistry and drug discovery. However, a notable gap exists in the

scientific literature concerning its detailed synthetic methodologies, historical discovery, and comprehensive biological evaluation. Future research efforts could focus on the development and optimization of synthetic routes, as well as the systematic exploration of the pharmacological activities of its derivatives. Such studies would be invaluable for unlocking the full potential of this intriguing molecule in the development of novel therapeutics and functional materials.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(5-Methyl-2-furyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1362213#discovery-and-history-of-3-5-methyl-2-furyl-benzaldehyde\]](https://www.benchchem.com/product/b1362213#discovery-and-history-of-3-5-methyl-2-furyl-benzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com